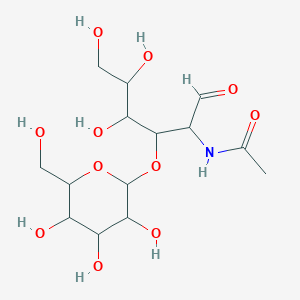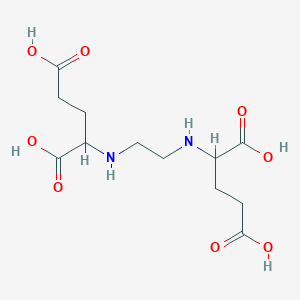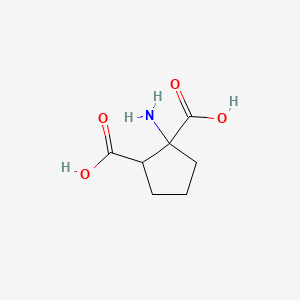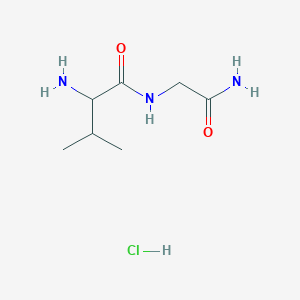
2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose is a complex carbohydrate derivative. It is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose typically involves multiple steps, starting from readily available monosaccharides. The process often includes protection and deprotection steps to ensure selective reactions at specific hydroxyl groups. Common reagents used in the synthesis include acetyl chloride for acetylation and various glycosyl donors for the formation of glycosidic bonds. The reaction conditions usually involve the use of catalysts such as Lewis acids to facilitate the glycosylation reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods, which offer higher specificity and yield compared to chemical synthesis. Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as periodate, leading to the cleavage of vicinal diols.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Cleaved products with aldehyde or carboxylic acid groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioethers.
Aplicaciones Científicas De Investigación
2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoproteins.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit glycosidases, enzymes that break down glycosidic bonds, thereby affecting carbohydrate metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-acetylamino-2-deoxy-beta-D-allopyranose
- 2-acetylamino-2-deoxy-4-O-sulfo-alpha-D-galactopyranose
Uniqueness
2-(acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-D-galactose is unique due to its specific glycosidic linkage and the presence of both acetylamino and deoxy groups. These structural features confer distinct biological activities and make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[4,5,6-trihydroxy-1-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQYVCMYGCHVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866162 |
Source


|
| Record name | 2-Acetamido-2-deoxy-3-O-hexopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)



![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)



